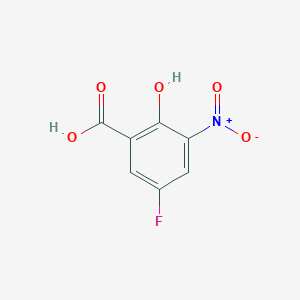

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNGZUZDZKMLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570518 | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130046-91-2 | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130046-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Hydroxy 3 Nitrobenzoic Acid and Analogous Functionalized Aromatic Systems

Strategies for Regioselective Functionalization of Aromatic Rings

The cornerstone of synthesizing specifically substituted aromatic compounds is the strategic management of regioselectivity. The substituents on a benzene (B151609) ring govern the position of subsequent electrophilic attacks. Electron-donating groups, such as hydroxyl (-OH), typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups, like carboxylic acid (-COOH) and nitro (-NO₂), direct them to the meta position. quora.com The halogen fluorine (-F) presents a mixed effect, directing ortho and para due to resonance but deactivating the ring inductively. Successful synthesis hinges on exploiting these directing effects in a controlled manner.

Directed Nitration Reactions on Fluorinated Benzoic Acid Precursors

A primary strategy for synthesizing compounds like 5-fluoro-2-hydroxy-3-nitrobenzoic acid involves the direct nitration of a precursor that already contains the fluorine and hydroxyl or carboxylic acid groups. The regiochemical outcome of the nitration is determined by the cumulative directing influence of the substituents already present on the aromatic ring.

The mechanism of electrophilic aromatic nitration is a well-studied process involving the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of nitric acid and a stronger acid like sulfuric acid. google.com The position at which the nitronium ion attacks the aromatic ring is governed by the electronic effects of the existing substituents, which stabilize or destabilize the charged intermediate (the σ-complex or Wheland intermediate).

For a precursor like 5-fluorosalicylic acid (5-fluoro-2-hydroxybenzoic acid), the powerful activating and ortho-, para-directing hydroxyl group at C2, combined with the ortho-, para-directing fluorine at C5, strongly favors electrophilic attack at the C3 position. This position is ortho to the hydroxyl group and meta to the fluorine, leading to the desired this compound product.

Theoretical studies indicate that predicting the regioselectivity of nitration reactions is more complex than for other electrophilic substitutions like halogenations. nih.gov While models based on the stability of the σ-complex can be effective for halogenations, they may fail for nitrations. nih.gov A more accurate prediction of positional selectivity in nitration is often achieved by analyzing the free energy of the rate-determining transition state. nih.gov Alternative mechanistic pathways, such as a single-electron transfer (SET) mechanism, have also been proposed to operate in parallel with the classical polar (Ingold-Hughes) mechanism, depending on the electron-donating ability of the aromatic substrate. acs.org Furthermore, steric interactions between adjacent bulky substituents can cause functional groups like carboxylic acid or nitro groups to twist out of the plane of the benzene ring, which can influence the electronic distribution and reactivity of the system. nih.govresearchgate.net

The selective synthesis of a single desired isomer over others is a critical challenge that can be addressed by carefully optimizing reaction conditions. Factors such as the choice of nitrating agent, acid catalyst, solvent, and temperature play a crucial role in controlling the reaction's outcome.

A direct and high-yield synthesis of this compound is achieved by nitrating 5-fluorosalicylic acid with 65% nitric acid in acetonitrile (B52724) at 0°C, affording the product in 75.8% yield. prepchem.com In other cases, stronger nitrating systems are required. For example, the nitration of 3-fluorobenzoic acid to produce 5-fluoro-2-nitrobenzoic acid is accomplished in 97% yield using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com

The choice of the strong acid component can also be critical for both yield and purity. The nitration of 5-fluoro-2-methylbenzoic acid using conventional concentrated sulfuric acid and nitric acid resulted in a 45.1% yield of a mixture of isomers and by-products. google.com However, switching to a system of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid significantly increased the yield and favored the formation of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid as a colorless product. google.com Other specialized reagents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can promote regioselectivity through chelation with directing groups on the substrate, offering an alternative pathway for controlled nitration under mild conditions. researchgate.net

Table 1: Optimized Nitration Conditions for Fluorinated Benzoic Acid Precursors

| Precursor | Nitrating System | Conditions | Product | Yield | Reference |

| 5-Fluorosalicylic Acid | 65% HNO₃ in Acetonitrile | 0°C, 24 hours | This compound | 75.8% | prepchem.com |

| 3-Fluorobenzoic Acid | Fuming HNO₃ / conc. H₂SO₄ | 0°C, 6 hours | 5-Fluoro-2-nitrobenzoic acid | 97% | chemicalbook.com |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃ / Oleum | Not specified | 5-Fluoro-2-methyl-3-nitrobenzoic acid | High | google.com |

Introduction of Hydroxyl Groups in Fluoronitrobenzoic Acid Scaffolds

An alternative synthetic approach involves introducing the hydroxyl group onto an aromatic ring that already contains fluorine and nitro substituents. This is typically achieved via nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing group, such as a nitro group, significantly activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it.

In a hypothetical scaffold like 2,5-difluoro-3-nitrobenzoic acid, the fluorine atom at the C2 position is ortho to the activating nitro group at C3. This makes it a prime site for displacement by a nucleophile. A reaction with a hydroxide (B78521) source, such as sodium hydroxide, could selectively replace the C2 fluorine with a hydroxyl group to yield this compound. The viability and selectivity of such a reaction would depend on the precise reaction conditions and the relative activation provided by the nitro and carboxyl groups.

Sequential Introduction of Fluorine, Hydroxyl, and Nitro Moieties

Complex substituted aromatic compounds are often constructed through multi-step synthetic sequences where each functional group is introduced in a deliberate order. This strategy allows for the management of directing effects at each stage to build the desired substitution pattern.

One documented route to an analogous compound, 2-fluoro-3-nitrobenzoic acid, exemplifies this sequential approach. wipo.int The synthesis begins with o-methylphenol, which is first nitrated to selectively form 2-methyl-6-nitrophenol. wipo.int The hydroxyl group is then converted to a chlorine atom, yielding 2-chloro-3-nitrotoluene. wipo.int In the subsequent step, the chlorine is replaced by fluorine via a nucleophilic substitution (a Halogen Exchange or Halex reaction) to give 2-fluoro-3-nitrotoluene. wipo.int The final step involves the oxidation of the methyl group to a carboxylic acid, completing the synthesis of 2-fluoro-3-nitrobenzoic acid. wipo.int This sequence demonstrates a logical progression: establishing the nitro group's position early, followed by halogen manipulation, and concluding with the formation of the carboxylic acid from a robust precursor group.

Advanced Fluorination Techniques Relevant to Benzoic Acid Derivatives

The introduction of fluorine into aromatic systems is of great importance in medicinal chemistry and materials science, leading to the development of numerous advanced fluorination methods beyond classical approaches. These techniques can be broadly categorized into electrophilic and nucleophilic methods.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species (F⁺) to an electron-rich aromatic ring. Modern reagents such as Selectfluor® (N-fluorotrimethylpyridinium triflate) have become powerful tools for this purpose. researchgate.net These methods can enable the direct C-H fluorination of benzoic acid derivatives, often facilitated by transition-metal catalysts like palladium, which can proceed via a Pd(II)/Pd(IV) catalytic cycle. researchgate.netmdpi.com

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) anion (F⁻). While the Halex reaction is a workhorse in industrial settings, more specialized methods have been developed for specific applications. One such technique is the nucleophilic fluorination of 1-arylbenziodoxolones, which provides a convenient, single-step route to 2-fluorobenzoic acids. arkat-usa.org This method is particularly valuable in the synthesis of radiolabeled compounds, such as 2-[¹⁸F]fluoro-5-nitrobenzoic acid, for use in Positron Emission Tomography (PET) imaging, where the short half-life of fluorine-18 (B77423) necessitates rapid and efficient labeling reactions. arkat-usa.org

Table 2: Overview of Advanced Fluorination Techniques

| Technique | Reagent Type | Example Reagent(s) | Transformation | Reference |

| Electrophilic C-H Fluorination | Electrophilic (F⁺ source) | Selectfluor®, Pd catalysts | Ar-H → Ar-F | researchgate.netmdpi.com |

| Nucleophilic Fluorination | Nucleophilic (F⁻ source) | KF, CsF | Ar-LG → Ar-F (LG = leaving group) | google.com |

| Nucleophilic Fluorination of Benziodoxolones | Nucleophilic (F⁻ source) | [¹⁸F]KF·K₂₂₂ | 1-Arylbenziodoxolone → 2-Fluorobenzoic acid | arkat-usa.org |

Nucleophilic Fluorination via Halogen Displacement

Nucleophilic fluorination is a cornerstone technique for introducing fluorine atoms into aromatic rings. This process typically involves the displacement of a leaving group, such as a halogen or a more complex moiety, by a fluoride ion. A notable modern approach involves the use of hypervalent iodine compounds as precursors. For instance, 1-arylbenziodoxolones have been demonstrated as effective substrates for transition-metal-free nucleophilic fluorination. umn.eduarkat-usa.org In this method, readily available benziodoxolones react with fluoride salts in polar aprotic solvents to produce fluorobenzoic acids. umn.eduarkat-usa.org The efficiency of this reaction is influenced by substituents on the aromatic ring, with electron-withdrawing groups like a nitro group enhancing the yield. arkat-usa.org This strategy is particularly valuable for the synthesis of 2-fluoro-5-nitrobenzoic acid. arkat-usa.org

Deoxyfluorination Methods for Introduction of Fluorine

Deoxyfluorination provides a route to replace hydroxyl groups with fluorine atoms, a transformation that can be challenging on aromatic systems. Classic reagents for this purpose include sulfur tetrafluoride (SF₄). More recently, the use of superacids has been explored for this type of conversion. nih.govuni-muenchen.de For example, reacting a dihydroxy species like glyoxylic acid monohydrate with the binary superacid system HF/AsF₅ can lead to a quantitative deoxyfluorination at the diol group. nih.govuni-muenchen.de This powerful method suggests that superelectrophilic intermediates are formed, which are then capable of abstracting a fluoride ion from the solvent. nih.govuni-muenchen.de While not directly applied to hydroxybenzoic acids in the provided sources, these advanced methods represent an important frontier in organofluorine chemistry.

Radiochemical Synthesis for Positron Emission Tomography (PET) Precursors

The synthesis of radiolabeled compounds for PET imaging is a specialized field that prioritizes high-speed reactions and high radiochemical yields due to the short half-life of isotopes like fluorine-18 (t½ ≈ 109.7 min). arkat-usa.org Nucleophilic substitution is the most common method for introducing the [¹⁸F]fluoride ion into organic molecules. arkat-usa.orgarkat-usa.org

Derivatives of fluorobenzoic acid are crucial building blocks for radiolabeling peptides and other biomolecules. arkat-usa.orgarkat-usa.org The synthesis of PET precursors like 2-[¹⁸F]-fluoro-5-nitrobenzoic acid has been successfully achieved using 1-aryl-5-nitrobenziodoxolones. arkat-usa.org This method allows for the rapid and efficient incorporation of [¹⁸F]fluoride under mild conditions, producing the desired radioligand with excellent purity. arkat-usa.org The reaction conditions, including solvent and temperature, are optimized to maximize the radiochemical yield (RCY). arkat-usa.org

Key Features of ¹⁸F Radiosynthesis:

Short Half-Life: Requires rapid synthetic procedures. arkat-usa.org

Nucleophilic Substitution: The primary method for ¹⁸F-labeling. arkat-usa.orgfrontiersin.org

Precursor Activation: Leaving groups must be highly activated to react quickly with [¹⁸F]fluoride. frontiersin.org

High Yield & Purity: Essential for producing viable PET tracers. arkat-usa.org

Synthetic Routes to Closely Related Fluorinated and Nitrated Benzoic Acid Isomers

The synthesis of isomers is critical for structure-activity relationship studies and as intermediates for more complex molecules. Methodologies often involve electrophilic nitration of fluorinated precursors or nucleophilic substitution on chloro-nitroaromatics.

Synthesis of 5-Fluoro-2-nitrobenzoic Acid and its Derivatives

5-Fluoro-2-nitrobenzoic acid is a key isomer and a valuable synthetic intermediate. innospk.com The most common route to this compound is the regioselective nitration of 3-fluorobenzoic acid. chemicalbook.comgoogle.com The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to control the selectivity and prevent over-nitration. chemicalbook.com A patented process describes carrying out the nitration in 100% sulfuric acid with a mixture of sulfuric and nitric acids at temperatures between -10 to +35°C, achieving yields of over 85%. google.com

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzoic acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | 0°C | 6 hours | 97% | chemicalbook.com |

| 3-Fluorobenzoic acid | 100% Nitric Acid, 100% Sulfuric Acid | -10 to +35°C | Not Specified | >85% | google.com |

Preparation of Hydroxylated Nitrobenzoic Acid Analogues

The synthesis of hydroxylated nitrobenzoic acids often involves either the nitration of a hydroxybenzoic acid precursor or the hydroxylation of a nitrobenzoic acid derivative.

One established method for preparing 5-Hydroxy-2-nitrobenzoic acid involves the nucleophilic substitution of a halogen. 5-Chloro-2-nitrobenzoic acid is refluxed in an aqueous sodium hydroxide solution, replacing the chlorine atom with a hydroxyl group to give the product in high yield. chemicalbook.com

Alternatively, direct nitration of hydroxybenzoic acids can be employed. For example, 3-hydroxy-4-nitrobenzoic acid can be prepared by dissolving m-hydroxybenzoic acid in hot nitrobenzene (B124822) and slowly adding fuming nitric acid. prepchem.com Similarly, 4-hydroxy-3-nitrobenzoic acid is synthesized by nitrating 4-hydroxybenzoic acid with dilute nitric acid in the presence of a catalytic amount of a nitrite (B80452) salt. google.com

| Product | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-nitrobenzoic acid | 5-Chloro-2-nitrobenzoic acid | 15% aq. Sodium Hydroxide | 96.5% | chemicalbook.com |

| 3-Hydroxy-4-nitrobenzoic acid | m-Hydroxybenzoic acid | Fuming Nitric Acid, Nitrobenzene | 15% | prepchem.com |

| 4-Hydroxy-3-nitrobenzoic acid | 4-Hydroxybenzoic acid | 25-35% Nitric Acid, Sodium Nitrite | High | google.com |

Methodologies for Synthesis of Derivatives and Analogues

The functional groups present in fluorinated, hydroxylated, and nitrated benzoic acids—namely the carboxylic acid, hydroxyl, nitro, and fluoro groups—serve as handles for further chemical modification to create a diverse range of derivatives and analogues.

Esterification: The carboxylic acid group is readily converted to an ester. For example, 5-fluoro-2-methyl-3-nitrobenzoic acid can be dissolved in methanol (B129727) and treated with thionyl chloride at reflux to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com This is a standard procedure for protecting the carboxylic acid or modifying the compound's solubility and reactivity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of complex heterocyclic structures. 2-Fluoro-5-nitrobenzoic acid is used as a building block for synthesizing dibenz[b,f]oxazepin-11(10H)-ones by reacting it with various 2-aminophenols. sigmaaldrich.com The fluorine is displaced by the hydroxyl group of the aminophenol in an SNAr reaction. sigmaaldrich.com This same principle is used to create fluorescent probes and other complex molecules. ossila.com

Esterification Techniques for Carboxylic Acids

Esterification of carboxylic acids is a cornerstone of organic synthesis. For substituted benzoic acids, the choice of method depends on the nature and position of the substituents, which can exert both steric and electronic effects.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. usm.my An improved Fischer esterification method for substituted benzoic acids, such as ethyl-4-fluoro-3-nitrobenzoate, utilizes catalytic amounts of sulfuric acid (H₂SO₄) added at specific intervals to drive the reaction equilibrium toward the product. usm.myresearchgate.net This technique has been optimized for temperature and solvent choice, with microwave-assisted, closed-vessel conditions demonstrating good yields. usm.myresearchgate.net Studies have shown that primary alcohols provide the highest yields compared to secondary and tertiary alcohols. usm.my

Solid acid catalysts offer a more environmentally benign and reusable alternative to mineral acids. ijstr.org Phosphoric acid-modified Montmorillonite K-10 clay has proven to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups, achieving high yields with methanol and benzyl (B1604629) alcohol. ijstr.org The optimal condition for this reaction is typically an equimolar ratio of acid and alcohol with 10 wt% of the catalyst, heated at reflux for five hours. ijstr.org

The kinetics of acid-catalyzed esterification have been studied for a range of ortho-substituted benzoic acids using methanol with toluene-p-sulfonic acid as the catalyst. rsc.org These studies reveal how substituents influence the rate of reaction, with factors such as steric hindrance and electronic effects playing a significant role. rsc.org For instance, ortho-disubstituted benzoic acids are known to react very slowly under standard acidic conditions. researchgate.net

Below is a data table summarizing various esterification conditions for substituted benzoic acids.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

| Benzoic Acid | Methanol | Phosphoric acid modified Montmorillonite K-10 | Solvent-free, reflux, 5h | High |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Microwave, closed vessel | Good |

| Benzoic Acid | Methanol | Toluene-p-sulfonic acid | Toluene, 60°C | N/A (Kinetics Study) |

| Myristic Acid | Isopropanol | p-Toluene sulfonic acid (pTSA) | 343–403K | N/A (Kinetics Study) |

Amide Bond Formation Strategies

Amide bond formation is one of the most frequently employed reactions in organic and medicinal chemistry. rsc.orgchimia.ch The direct condensation of a carboxylic acid and an amine typically requires a coupling reagent to activate the carboxylic acid. chimia.chnih.gov The choice of reagent is critical, especially when dealing with sterically hindered substrates or electron-deficient amines, which are common challenges in the synthesis of complex aromatic amides. rsc.orgluxembourg-bio.com

A variety of coupling reagents have been developed to facilitate this transformation, even in aqueous media. luxembourg-bio.com Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), when used with a base such as collidine, have shown a broad substrate scope, effectively coupling both primary and secondary amines. luxembourg-bio.com Similarly, TPTU (O-(2-oxo-1(2H)-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in combination with N-methylimidazole (NMI) is also effective. luxembourg-bio.com However, for highly sterically hindered acids, such as 2,6-dimethylbenzoic acid, these methods may result in little to no product formation. luxembourg-bio.com

For challenging couplings involving sterically hindered or electron-deficient partners, alternative protocols have been developed. One effective strategy involves the in-situ formation of acyl fluorides from the carboxylic acid, which then react with the amine at elevated temperatures. rsc.org This method has proven successful where standard methods like those using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) fail. rsc.org Acyl fluorides are advantageous due to their high reactivity towards amines while minimizing steric hindrance between the coupling partners. rsc.org

Another approach for direct amidation is the use of titanium tetrachloride (TiCl₄) as a mediator. nih.gov This method facilitates the condensation of a wide range of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing moderate to excellent yields. nih.gov The reaction generally proceeds with high purity and preserves the stereochemical integrity of chiral substrates. nih.gov However, its efficiency is reduced when both the carboxylic acid and the amine are sterically hindered. nih.gov For example, the reaction of pivalic acid with aniline (B41778) gave a 90% yield, but with the more hindered diethylamine, the yield dropped to just 9%. nih.gov

The following table compares the performance of different coupling reagents for amide bond formation.

| Carboxylic Acid | Amine | Coupling Reagent/Method | Base/Additive | Yield |

| Benzoic Acid | Benzylamine | COMU | Collidine | Moderate to High |

| Benzoic Acid | Benzylamine | TPTU | NMI | Moderate to High |

| 2,6-Dimethylbenzoic Acid | Benzylamine/Aniline | COMU/TPTU | Collidine/NMI | Little to none |

| Benzoic Acid | Aniline | TiCl₄ | Pyridine (solvent) | 98% |

| Pivalic Acid | Diethylamine | TiCl₄ | Pyridine (solvent) | 9% |

| Diphenylacetic Acid | Diisopropylamine | In-situ Acyl Fluoride | N/A | 71% |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Hydroxy 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms and their connectivity can be established. For 5-Fluoro-2-hydroxy-3-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, as well as the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely feature two doublets, arising from the two protons on the benzene (B151609) ring. The proton at the C6 position is expected to couple with the fluorine atom at C5, resulting in a doublet of doublets. The proton at the C4 position would appear as a doublet due to coupling with the adjacent fluorine. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and the fluorine atom will deshield the aromatic protons, shifting their signals downfield. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets at a lower field, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| OH | 9.0 - 11.0 | br s | - |

| H-4 | 8.2 - 8.4 | d | J(H-F) ≈ 8-10 |

| H-6 | 7.8 - 8.0 | dd | J(H-H) ≈ 2-3, J(H-F) ≈ 4-6 |

Note: Predicted values are based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum. The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbon atoms directly attached to the electronegative substituents (fluorine, hydroxyl, and nitro groups) will experience significant shifts. The C-F coupling will be observable in the signals for C-5 and its neighboring carbons (C-4 and C-6), providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-5 | 155 - 160 (d, ¹J(C-F)) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-1 | 120 - 125 |

| C-6 | 115 - 120 (d, ²J(C-F)) |

| C-4 | 110 - 115 (d, ²J(C-F)) |

Note: Predicted values are based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing groups. Furthermore, the signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-4) and the meta proton (H-6), providing definitive evidence for the substitution pattern on the benzene ring.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the coupled aromatic protons, H-4 and H-6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-4 and C-6) by correlating their signals to the directly attached protons (H-4 and H-6).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The broad O-H stretching vibration of the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The sharp O-H stretch of the phenolic hydroxyl group would likely appear around 3200-3400 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption band around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration will be observed in the fingerprint region, typically around 1100-1250 cm⁻¹. nist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Hydroxyl | O-H stretch | 3200 - 3400 |

| Carbonyl | C=O stretch | 1700 - 1730 |

| Nitro | Asymmetric N-O stretch | 1520 - 1560 |

| Nitro | Symmetric N-O stretch | 1340 - 1380 |

| C-F | C-F stretch | 1100 - 1250 |

Analysis of Hydrogen Bonding Networks and Molecular Conformation

The molecular structure of this compound is significantly influenced by the presence of multiple functional groups capable of forming both intramolecular and intermolecular hydrogen bonds. The hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups, along with the fluorine (-F) atom, dictate the compound's conformation and its interactions in the solid state and in solution.

A prominent feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent carboxylic acid group, or alternatively with an oxygen of the nitro group. The formation of a six-membered ring through hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid is a common feature in ortho-hydroxybenzoic acids. This interaction would contribute to the planarity of the molecule.

Furthermore, the presence of the fluorine atom ortho to the carboxylic acid can influence the orientation of the carboxylic group. In similar structures, such as 2-fluorobenzoic acid, both cis and trans conformers concerning the relative orientation of the C=O and C-F bonds are possible. The relative stability of these conformers is determined by a balance of steric and electronic effects, including potential weak intramolecular hydrogen bonding involving the fluorine atom. In the solid state, intermolecular hydrogen bonding is expected to play a crucial role in the crystal packing. Dimerization through hydrogen bonding between the carboxylic acid groups of two molecules is a common motif for benzoic acids.

Computational studies on analogous molecules, such as 2-fluoro-4-hydroxybenzoic acid, have shown that multiple conformers can exist with small energy differences between them. mdpi.com For this compound, the preferred conformation will be a result of the interplay between the intramolecular hydrogen bond of the salicylic (B10762653) acid moiety, the electronic effects of the nitro group, and the influence of the fluorine atom.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Ring Motif |

| Intramolecular | Phenolic -OH | Carbonyl C=O | S(6) |

| Intramolecular | Carboxylic -OH | Nitro -NO₂ | - |

| Intermolecular | Carboxylic -OH | Carbonyl C=O (of another molecule) | R²₂(8) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are determined by the electronic transitions within the aromatic system, which is substituted with auxochromic (-OH, -F) and chromophoric (-COOH, -NO₂) groups.

Analysis of Electronic Transitions and Chromophore Interactions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring and the nitro group are the primary chromophores. The hydroxyl, fluorine, and carboxyl groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε).

The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the excitation of electrons from bonding to antibonding π orbitals of the aromatic ring. The n → π* transitions, generally observed at longer wavelengths with lower intensity, involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl, carboxyl, and nitro groups) to antibonding π* orbitals.

The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption bands compared to benzoic acid. The hydroxyl group, an electron-donating group, will also contribute to this shift. The interplay of these substituents on the electronic distribution within the molecule will determine the precise energies of the electronic transitions. Studies on similar substituted nitroaromatics provide a basis for understanding these interactions.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) | Characteristics |

| π → π | Benzene Ring / Nitro Group | 200 - 300 | High Intensity |

| n → π | Carbonyl / Nitro Group | 300 - 400 | Low Intensity |

Fluorescence Behavior of the Compound and its Metal Chelates

The fluorescence properties of this compound are intrinsically linked to its electronic structure. While many nitroaromatic compounds exhibit weak or no fluorescence due to efficient intersystem crossing promoted by the nitro group, the presence of the hydroxyl and fluorine substituents may modulate this behavior.

Upon excitation at an appropriate wavelength, the molecule can transition to an excited singlet state. From this state, it can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield is often low in nitroaromatics.

However, the salicylic acid moiety within the structure is known to form fluorescent chelates with various metal ions. The chelation of a metal ion to the carboxylate and hydroxyl groups can lead to the formation of a rigid complex, which can enhance the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the increased rigidity of the molecule and the reduction of non-radiative decay pathways upon metal binding. The specific fluorescence behavior of metal chelates of this compound would depend on the nature of the metal ion, the stoichiometry of the complex, and the solvent environment. For instance, analogous fluorinated salicylic acids form highly fluorescent complexes with terbium(III) ions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The theoretical exact mass of this compound (C₇H₄FNO₅) can be calculated by summing the exact masses of its constituent isotopes.

Table 3: Theoretical Exact Mass Calculation for C₇H₄FNO₅

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total | 201.007352 |

An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules from the functional groups. Common fragmentation patterns for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The nitro group can be lost as NO or NO₂.

The mass spectrum of the non-fluorinated analog, 3-nitrosalicylic acid, shows characteristic fragments. nist.gov By analogy, the fragmentation of this compound would be expected to produce ions corresponding to similar losses, with the masses shifted due to the presence of the fluorine atom.

Table 4: Plausible MS/MS Fragmentation Pathways for [C₇H₄FNO₅ - H]⁻

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| 200.0002 | CO₂ | 155.9953 |

| 200.0002 | H₂O | 181.9900 |

| 200.0002 | NO₂ | 154.0032 |

| 155.9953 | NO₂ | 109.9961 |

Note: The m/z values are calculated for the deprotonated molecule in negative ion mode.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for determining the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis would provide definitive insights into the molecular structure of this compound. This technique would allow for the precise determination of the spatial arrangement of the fluorine, hydroxyl, nitro, and carboxylic acid functional groups on the benzoic acid core. Furthermore, it would elucidate the crystal packing, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the solid state.

Hypothetical Data Table for Single-Crystal X-ray Diffraction:

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 7.5 |

| b (Å) | e.g., 10.2 |

| c (Å) | e.g., 8.1 |

| α (°) | 90 |

| β (°) | e.g., 105.3 |

| γ (°) | 90 |

| Volume (ų) | e.g., 604.7 |

| Z | 4 |

| R-factor (%) | e.g., 4.5 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be instrumental in routine phase identification, purity assessment, and for studying potential polymorphism, where the compound might exist in different crystalline forms with distinct physical properties.

Hypothetical Data Table for Powder X-ray Diffraction:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| e.g., 15.2 | e.g., 5.82 | 100 |

| e.g., 20.5 | e.g., 4.33 | 75 |

| e.g., 25.8 | e.g., 3.45 | 90 |

| e.g., 30.1 | e.g., 2.97 | 60 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are vital for determining the thermal stability, decomposition behavior, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would reveal its decomposition temperature and provide information about the thermal stability of the molecule. The steps in the mass loss curve could also offer insights into the decomposition pathways, indicating the sequential loss of specific functional groups.

Hypothetical Data Table for Thermogravimetric Analysis:

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |

| e.g., 150-250 | e.g., 22.4 | e.g., Loss of carboxylic acid group (CO₂) |

| e.g., 250-400 | e.g., 30.8 | e.g., Loss of nitro group (NO₂) and subsequent fragmentation |

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Stability

Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. DTA curves can identify endothermic and exothermic events such as melting, crystallization, and decomposition. For this compound, DTA would determine its melting point and provide further information on its thermal stability and any potential phase transitions prior to decomposition.

Hypothetical Data Table for Differential Thermal Analysis:

| Temperature (°C) | Event Type | Interpretation |

| e.g., 185 | Endotherm | Melting Point |

| e.g., 260 | Exotherm | Onset of Decomposition |

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Hydroxy 3 Nitrobenzoic Acid Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given system, providing detailed information about molecular geometry, electronic distribution, and spectroscopic properties. For a molecule like 5-Fluoro-2-hydroxy-3-nitrobenzoic acid, with its interacting functional groups, QM calculations are invaluable for elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler, three-dimensional quantity. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

A typical DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. nih.gov For this molecule, key structural parameters such as the bond lengths and angles within the benzene (B151609) ring, the carboxylic acid group, the nitro group, and the C-F bond would be determined. The planarity of the benzene ring and the orientation of the substituents relative to the ring are important aspects that DFT can accurately predict. nih.govnih.gov The presence of an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, or between the hydroxyl and nitro groups, is a critical structural feature that would be thoroughly investigated. DFT calculations can predict the strength and geometry of such interactions. researchgate.net

The results of a DFT geometry optimization for this compound would likely be presented in a table of bond lengths and angles, similar to the illustrative data shown below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-COOH | 1.49 | C-C-COOH | 120.5 |

| C-OH | 1.36 | C-C-OH | 121.0 |

| C-NO2 | 1.48 | C-C-NO2 | 119.8 |

| C-F | 1.35 | C-C-F | 118.5 |

| O-H (hydroxyl) | 0.97 | O-C-C | 118.0 |

| O-H (carboxyl) | 0.98 | N-O | 122.0 |

Note: This data is representative and intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scispace.comirjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character. youtube.com

For this compound, a HOMO/LUMO analysis performed using DFT would reveal the spatial distribution of these orbitals across the molecule. researchgate.net It would be expected that the HOMO is largely localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more easily excitable and more chemically reactive, while a large gap implies higher kinetic stability. irjweb.com The presence of both electron-donating (-OH) and electron-withdrawing (-NO2, -COOH, -F) groups on the same aromatic ring would likely result in a relatively small HOMO-LUMO gap, indicating potential for intramolecular charge transfer. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: This data is representative and intended for illustrative purposes.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computed structure and for aid in spectral assignment. dergipark.org.trmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for the hydrogen and carbon atoms in this compound would be compared to a standard reference (like tetramethylsilane) to predict the NMR spectrum. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. researchgate.net

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical Infrared (IR) spectrum. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl, the N-O stretches of the nitro group, and various C-C and C-H vibrations of the aromatic ring. docbrown.info These predicted spectra are invaluable for assigning the bands observed in experimental IR spectroscopy. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. aip.org This method calculates the energies of the excited states of the molecule, allowing for the prediction of the absorption wavelengths (λmax). For this compound, TD-DFT would likely predict transitions involving the promotion of electrons from the HOMO to the LUMO, which are often described as π → π* or n → π* transitions, characteristic of aromatic compounds with conjugating and heteroatomic functional groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. nih.govdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For a molecule like this compound, which has several rotatable bonds (e.g., around the C-COOH and C-OH bonds), MD simulations can be used to explore its conformational landscape. nih.gov By simulating the molecule's motion over time, different stable and metastable conformations (conformers) can be identified. The simulations can also reveal the energy barriers associated with rotating the functional groups. For instance, the rotational barrier of the carboxylic acid group relative to the plane of the benzene ring would be a key parameter to investigate, as this can be influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent hydroxyl and nitro groups.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.comresearchgate.net MD simulations are an excellent tool for studying these solvent effects because they can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide). mdpi.comresearchgate.net

An MD simulation in a solvent box would show how solvent molecules arrange themselves around the solute, forming a solvation shell. libretexts.org It would highlight specific intermolecular interactions, such as hydrogen bonds between the carboxylic acid or hydroxyl groups of the solute and water molecules. numberanalytics.com These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Furthermore, MD simulations can be used to understand how the solvent affects the conformational preferences of the molecule. The presence of a polar solvent might stabilize certain conformers over others by engaging in favorable electrostatic or hydrogen-bonding interactions. researchgate.net

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving substituted aromatic compounds like this compound. Through the application of quantum mechanical calculations, it is possible to map out potential energy surfaces, identify key intermediates, and characterize the transition states that connect reactants to products. These theoretical investigations provide insights into reaction feasibility, selectivity, and kinetics that are often challenging to obtain through experimental means alone.

Methodologies such as Density Functional Theory (DFT) are frequently employed to study the mechanisms of reactions involving substituted benzoic acids. For instance, studies on the reaction of benzoic acid with hydroxyl radicals have utilized DFT to explore pathways for both hydrogen abstraction and radical addition. nih.govrsc.org These computational models can predict the most likely sites of attack and the energetic profiles of the corresponding reaction pathways.

A critical aspect of elucidating a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state geometry is optimized, its energy is calculated. The difference in energy between the transition state and the reactants defines the activation energy or reaction barrier (Ea). This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For reactions involving substituted benzoic acids, such as electrophilic aromatic substitution or nucleophilic attack, computational models can calculate these barriers with considerable accuracy.

For this compound, one could model a variety of reactions, such as its decarboxylation, further nitration, or reactions with radicals. For example, in a hypothetical reaction with a hydroxyl radical, DFT calculations could be used to determine the activation barriers for addition at different positions on the aromatic ring. The presence of the activating hydroxyl group and the deactivating nitro and carboxyl groups, along with the inductive effect of the fluorine atom, would create a distinct energetic landscape for such reactions. The calculated barriers would indicate which isomeric products are kinetically favored.

Interactive Table: Hypothetical Calculated Reaction Barriers for OH Radical Addition to this compound

Note: The following data is illustrative and based on general principles of computational chemistry applied to substituted aromatic compounds. Specific experimental or calculated values for this exact molecule were not found in the cited literature.

| Position of OH Attack | Relative Energy of Transition State (kcal/mol) | Calculated Reaction Barrier (Ea) (kcal/mol) |

| C4 | 10.5 | 12.0 |

| C6 | 8.2 | 9.7 |

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, computationally verifies that a located transition state indeed connects the intended reactants and products. Starting from the TS geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells on the potential energy surface. This analysis provides a detailed picture of the geometric and electronic structure evolution throughout the reaction.

For this compound, this analysis can be applied to understand both nucleophilic and electrophilic processes.

Electrophilic Processes: In an electrophilic aromatic substitution reaction, the electron-rich benzene ring is attacked by an electrophile. The activating, ortho-para directing hydroxyl group and the deactivating, meta-directing nitro and carboxyl groups create a complex reactivity pattern. Reaction coordinate analysis could map the pathway of an incoming electrophile (e.g., NO₂⁺), showing how the substituents electronically guide the electrophile to a specific position and stabilize the resulting Wheland intermediate (arenium ion).

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. These models are invaluable for predicting the behavior of new compounds without the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of SRR. spu.edu.sy They correlate variations in the biological activity or chemical reactivity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. While often used in drug design, QSAR principles are equally applicable to chemical reactivity. dergipark.org.tr

For a series of substituted benzoic acids, descriptors could include:

Electronic Descriptors: Hammett constants, calculated atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molar refractivity, van der Waals volume, and specific substituent parameters.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the lipophilicity of the molecule. nih.gov

A QSAR model for the reactivity of this compound and its analogues could be developed by correlating these descriptors with an experimentally or computationally determined measure of reactivity, such as a reaction rate constant. The resulting equation would allow for the prediction of reactivity for other, yet-to-be-synthesized, substituted benzoic acids.

The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.org It is defined as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

K or k is the equilibrium or rate constant for the substituted reactant.

K₀ or k₀ is the constant for the unsubstituted reactant (benzoic acid). viu.ca

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It reflects the electronic effect (inductive and resonance) of the group. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. viu.ca

ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to substituent effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies acceleration by electron-donating groups. viu.ca

For this compound, we can analyze the expected influence of its substituents based on their known Hammett σ values. The analysis is more complex due to the ortho positioning of the hydroxyl and nitro groups, which can introduce steric effects not accounted for in the standard Hammett equation. However, we can still make qualitative predictions.

-F (fluoro): Has a positive σ value, indicating it is an electron-withdrawing group primarily through its inductive effect.

-OH (hydroxyl): Has a negative σ value, acting as an electron-donating group through resonance, despite being inductively withdrawing.

-NO₂ (nitro): Has a large positive σ value, making it a very strong electron-withdrawing group through both induction and resonance.

The combined electronic effect of these substituents on the carboxylic acid's acidity (a measure of reactivity) would be an increase in acidity compared to unsubstituted benzoic acid, primarily due to the strong electron-withdrawing nature of the nitro and fluoro groups.

The Taft analysis is an extension of the Hammett equation that attempts to separate the polar (inductive), steric, and resonance effects of substituents, which is particularly useful for analyzing ortho-substituted systems where steric hindrance can be significant.

Interactive Table: Hammett Substituent Constants (σ) for Functional Groups Relevant to this compound

Note: These are literature values for substituents on a standard benzoic acid system and are used here for illustrative purposes. viu.ca

| Substituent | Position | σ Value | Electronic Effect |

| -F | meta | +0.34 | Electron-withdrawing |

| -F | para | +0.06 | Electron-withdrawing |

| -OH | meta | +0.12 | Electron-withdrawing |

| -OH | para | -0.37 | Electron-donating |

| -NO₂ | meta | +0.71 | Electron-withdrawing |

| -NO₂ | para | +0.78 | Electron-withdrawing |

Applications in Advanced Chemical and Materials Science Research

Role as a Building Block in Complex Organic Synthesis

The reactivity of fluoronitrobenzoic acids makes them valuable starting materials for constructing complex molecular architectures. The fluorine atom can be displaced by a variety of nucleophiles, and the carboxylic acid group is readily available for coupling reactions, such as amide bond formation.

Synthesis of Polycyclic Heterocycles

Structurally related compounds, such as 2-fluoro-5-nitrobenzoic acid, are instrumental in the synthesis of polycyclic heterocyclic compounds. ossila.com These frameworks are common in pharmacologically active molecules. The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where the activated fluorine atom is displaced by a nucleophile from another molecule, leading to the formation of a new ring system. For example, dibenz[b,f]oxazepin-11(10H)-ones have been synthesized using this methodology on a solid support.

Preparation of Beta-Turn Cyclic Peptidomimetics

Beta-turns are common secondary structures in proteins, and mimicking them is a key strategy in drug design. Fluoronitrobenzoic acids are used to create cyclic peptidomimetics that mimic these turns. ossila.com The general process involves coupling the fluoronitrobenzoic acid to a linear peptide chain. escholarship.org The cyclization is then achieved through an intramolecular nucleophilic aromatic substitution, where a nucleophilic side chain from an amino acid in the peptide attacks the carbon bearing the fluorine atom, displacing it and forming a stable cyclic structure. escholarship.orggoogle.com This method has been successfully used in the solid-phase synthesis of various peptide β-turn mimetics. ossila.com

Intermediates in the Synthesis of Specialty Chemicals

Due to their versatile reactivity, fluoronitrobenzoic acid derivatives are important intermediates in the production of various specialty chemicals. Related isomers, like 2-fluoro-3-nitrobenzoic acid, are recognized as key starting materials for manufacturing pharmaceuticals, agrochemicals, and dyestuffs. nbinno.com Their ability to undergo multiple, selective chemical transformations makes them indispensable for building the complex molecules required in these industries. nbinno.com

Table 1: Synthetic Applications of Fluoronitrobenzoic Acid Scaffolds

| Application | Key Intermediate | Core Reaction Mechanism | Resulting Structure |

| Polycyclic Heterocycles | 2-Fluoro-5-nitrobenzoic acid | Intermolecular Nucleophilic Aromatic Substitution (SNAr) | Dibenz[b,f]oxazepin-11(10H)-ones |

| Cyclic Peptidomimetics | 2-Fluoro-5-nitrobenzoic acid, 4-Fluoro-3-nitrobenzoic acid | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Beta-Turn Mimetics |

| Specialty Chemicals | 2-Fluoro-3-nitrobenzoic acid | Various | Pharmaceuticals, Agrochemicals, Dyestuffs |

Development of Fluorescent Probes and Sensors

The electronic properties of the fluoronitrobenzoic acid scaffold also lend themselves to applications in materials science, particularly in the development of chemical sensors.

Design Principles for Turn-On/Turn-Off Fluorescent Systems

Fluorescent probes are designed to signal the presence of a specific analyte through a change in their fluorescence properties. "Turn-on" probes are particularly desirable as they produce a signal against a dark background, enhancing sensitivity. The general design involves linking a fluorophore (a molecule that can fluoresce) to a "trigger" group. Initially, the probe is non-fluorescent or weakly fluorescent because the trigger group quenches the fluorophore's emission. When the probe reacts with its target analyte, the trigger group is cleaved or undergoes a chemical transformation that eliminates its quenching effect, thus "turning on" the fluorescence. ossila.com This reaction-based approach provides high selectivity for the target analyte. nih.gov

Applications in Sensing Specific Chemical Species (e.g., Nucleophiles)

The reactivity of the activated fluorine atom in fluoronitrobenzoic acids is exploited in the design of fluorescent probes for nucleophiles. ossila.com For instance, a probe can be synthesized by forming an ester between 2-fluoro-5-nitrobenzoic acid and a fluorescent dye. ossila.com In this state, the probe exhibits weak fluorescence. ossila.com However, in the presence of a target nucleophile, such as endogenous hydrogen polysulfide or hydrazine, the nucleophile attacks the ester, cleaving the bond and releasing the highly fluorescent dye. ossila.com This results in a detectable "turn-on" fluorescent signal that is proportional to the concentration of the nucleophile. ossila.com This strategy allows for the sensitive detection of important biological species. ossila.comnih.gov

Table 2: Principles of "Turn-On" Fluorescent Probes

| Component | Function | State Before Detection | State After Detection |

| Fluorophore | Emits light when excited | Covalently linked to quencher | Released from quencher |

| Quenching/Reactive Group | Suppresses fluorescence, provides selectivity | Quenches fluorescence | Reacts with analyte, ceasing to quench |

| Analyte | The species to be detected | Absent | Reacts with the probe |

| Signal | Observable fluorescence | Low / "Off" | High / "On" |

Coordination Chemistry and Metal Complexation

The presence of both a carboxylate and a hydroxyl group in a position ortho to each other makes 5-Fluoro-2-hydroxy-3-nitrobenzoic acid an excellent candidate for acting as a bidentate ligand, forming stable chelate rings with metal ions. The electronic properties of the aromatic ring, significantly influenced by the fluoro and nitro substituents, are expected to modulate the coordination environment and the resulting complex's properties.

Formation of Chelates with Lanthanide Ions (e.g., Praseodymium(III))

Although specific studies on the chelation of this compound with lanthanide ions like Praseodymium(III) (Pr(III)) are not reported, the behavior of similar substituted benzoic acids suggests that stable complex formation is highly probable. Lanthanide ions are hard acids and readily coordinate with oxygen donor ligands such as carboxylates and phenolates. The chelation would involve the deprotonated carboxyl and hydroxyl groups, leading to the formation of a six-membered ring, a favored conformation in coordination chemistry.

The stability of the resulting Pr(III) complex would be influenced by the electronic nature of the ligand. The electron-withdrawing effects of the fluorine and nitro groups would decrease the basicity of the carboxylate and phenolate groups. This might lead to a comparatively lower stability constant for the complex compared to ligands with electron-donating groups. However, the pre-organization of the binding sites in the ligand can still result in a significant chelate effect, favoring complex formation.

Investigation of Photo-physical Properties of Metal Complexes

The photophysical properties of lanthanide complexes are of great interest due to their sharp, line-like emission spectra and long-lived excited states. The luminescence of a lanthanide ion can be significantly enhanced through the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central metal ion.

For a Pr(III) complex of this compound, the aromatic ring system would act as the light-harvesting chromophore. The absorption characteristics of the ligand would be determined by the π-π* and n-π* transitions of the substituted benzene (B151609) ring. The presence of the nitro group, a strong chromophore, is expected to shift the absorption to longer wavelengths. For efficient energy transfer to the Pr(III) ion, the triplet state energy of the ligand must be appropriately positioned above the emissive energy level of the Pr(III) ion. If the energy gap is suitable, excitation of the ligand would lead to sensitized emission from the Pr(III) ion. However, the nitro group can sometimes quench luminescence through non-radiative decay pathways, a factor that would require experimental investigation.

Spectroscopic Parameter Determination (Slater-Condon, Racah, Lande, Judd-Ofelt)

The electronic spectra of lanthanide complexes, arising from f-f transitions, provide a wealth of information about the coordination environment. The analysis of these spectra allows for the determination of various spectroscopic parameters.

The Slater-Condon (Fk) and Racah (Ek) parameters are related to the interelectronic repulsion within the 4f orbitals of the lanthanide ion. Changes in these parameters upon complexation, compared to the free ion, reflect the nephelauxetic effect, which is a measure of the decrease in interelectronic repulsion due to orbital expansion upon covalent bond formation.

The Lande spin-orbit coupling constant (ζ4f) describes the interaction between the spin and orbital angular momenta of the 4f electrons. This parameter is also influenced by the ligand environment.

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the f-f transitions in the absorption spectra of lanthanide complexes. It yields three intensity parameters (Ωλ, where λ = 2, 4, 6) which are sensitive to the nature of the ligand and the symmetry of the coordination environment. The Ω2 parameter is particularly sensitive to the hypersensitive transitions and is strongly influenced by the covalency of the metal-ligand bond and the asymmetry of the coordination sphere. The Ω4 and Ω6 parameters are more related to the bulk properties of the ligand and are less sensitive to environmental changes. For a complex of this compound with a lanthanide ion, the Judd-Ofelt parameters would provide insight into the nature of the metal-ligand interaction.

Table 1: Spectroscopic Parameters and Their Significance in Lanthanide Complexes

| Parameter | Symbol | Significance |

|---|---|---|

| Slater-Condon Parameters | Fk (k=2, 4, 6) | Relate to interelectronic repulsion between 4f electrons. |

| Racah Parameters | Ek (k=1, 2, 3) | Linear combinations of Fk parameters, also describe interelectronic repulsion. |

| Lande Parameter | ζ4f | Represents the magnitude of spin-orbit coupling. |

This table presents a general overview of spectroscopic parameters and their significance. The specific values for a complex with this compound would need to be determined experimentally.

Studies on Ligand Field Symmetry and Degree of Bond Covalency in Complexes

The ligand field around the lanthanide ion in a complex with this compound would be determined by the geometry of the coordinated ligand and any solvent molecules in the coordination sphere. The symmetry of this ligand field has a profound effect on the splitting of the electronic energy levels and the intensities of the f-f transitions. The Judd-Ofelt parameter Ω2 is a particularly good indicator of the asymmetry of the coordination environment. A higher value of Ω2 often suggests a more distorted and less centrosymmetric coordination geometry.

The degree of covalency in the metal-ligand bond can be inferred from the nephelauxetic effect, which is observed as a red shift in the f-f transitions upon complexation. The magnitude of this shift is related to the decrease in the Slater-Condon or Racah parameters. The electron-withdrawing nature of the fluoro and nitro groups on the this compound ligand would likely influence the covalency of the bond with the lanthanide ion. While lanthanide-ligand bonds are predominantly ionic, a small degree of covalent character is present and plays a crucial role in determining the spectroscopic and magnetic properties of the complexes.

Radiopharmaceutical Precursors and Imaging Agents

The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically relevant molecule is the basis for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The chemical structure of this compound makes it an interesting candidate for development as a PET imaging agent, particularly as a potential marker for hypoxia.

Synthesis of [¹⁸F]-Radiolabeled Analogues for PET Imaging

While the direct radiosynthesis of an [¹⁸F]-labeled analogue of this compound has not been specifically described, established radiolabeling methodologies for aromatic compounds can be applied. The most common approach for introducing ¹⁸F into an aromatic ring is through nucleophilic aromatic substitution (SₙAr).

For the synthesis of an [¹⁸F]-radiolabeled analogue, a suitable precursor would be required. A common strategy involves replacing the non-radioactive fluorine atom with a good leaving group, such as a nitro group or a trimethylammonium group. For instance, a precursor like 2-hydroxy-3,5-dinitrobenzoic acid could potentially undergo SₙAr with [¹⁸F]fluoride, where one of the nitro groups is displaced. The reaction conditions would typically involve a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), a phase-transfer catalyst (e.g., Kryptofix 2.2.2), and elevated temperatures.

The presence of the nitro group on the aromatic ring is advantageous for SₙAr, as it activates the ring towards nucleophilic attack. The success of the radiosynthesis would depend on factors such as the choice of precursor, reaction conditions, and the efficiency of purification of the final radiolabeled product.

The resulting [¹⁸F]-5-Fluoro-2-hydroxy-3-nitrobenzoic acid could then be evaluated as a PET imaging agent. Nitroaromatic compounds are known to be selectively reduced and trapped in hypoxic (low oxygen) tissues. Therefore, an ¹⁸F-labeled version of this compound could potentially serve as a PET tracer for imaging hypoxia, which is a characteristic feature of many solid tumors and is associated with resistance to therapy.

Table 2: Potential Precursors and General Conditions for ¹⁸F-Radiolabeling

| Potential Precursor | Radiolabeling Method | Typical Conditions |

|---|---|---|

| 2-hydroxy-3,5-dinitrobenzoic acid | Nucleophilic Aromatic Substitution (SₙAr) | [¹⁸F]F⁻, Kryptofix 2.2.2, K₂CO₃, DMSO or DMF, 80-150 °C |

This table provides hypothetical precursors and general reaction conditions based on established ¹⁸F-labeling chemistry. Specific conditions for the radiosynthesis of an [¹⁸F]-analogue of this compound would require experimental optimization.

Strategies for Efficient [¹⁸F] Incorporation into Aromatic Scaffolds

The introduction of the positron-emitting radionuclide fluorine-18 ([¹⁸F]) into aromatic molecules is of significant interest for the development of radiotracers for Positron Emission Tomography (PET). For a compound such as this compound, the primary strategy for [¹⁸F] incorporation would be nucleophilic aromatic substitution (SₙAr). This method is widely employed for the synthesis of [¹⁸F]fluoroarenes due to its operational simplicity and the high specific activity of no-carrier-added [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.govnih.gov

The aromatic ring of this compound is well-suited for SₙAr reactions. The presence of the strongly electron-withdrawing nitro group (-NO₂) in the ortho and para positions relative to the fluorine atom significantly activates the ring towards nucleophilic attack. This activation is a critical requirement for successful SₙAr, as it stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

A common approach would involve the displacement of a suitable leaving group from a precursor molecule by [¹⁸F]fluoride. In the case of synthesizing [¹⁸F]this compound, a precursor such as 5-nitro-2-hydroxy-3-(trimethylammonium)benzoic acid triflate or a diaryliodonium salt precursor could be utilized. The nitro group itself can also act as a leaving group in some cases, particularly when activated by other substituents. researchgate.net

The efficiency of the [¹⁸F]fluorination reaction is influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically used to enhance the nucleophilicity of the [¹⁸F]fluoride. nih.gov Microwave irradiation has also been shown to accelerate the reaction, leading to higher radiochemical yields in shorter times. nih.gov

The general reactivity order for leaving groups in nucleophilic aromatic substitution is F > NO₂ > Cl > Br > I, which is in contrast to aliphatic substitutions. nih.gov This indicates that a precursor with a fluorine atom at the 5-position could potentially be used in a fluorine-for-fluorine exchange reaction, although precursors with better leaving groups are generally preferred for higher efficiency.